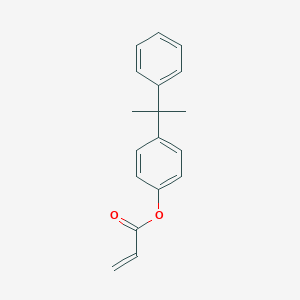

p-Cumylphenyl acrylate

Vue d'ensemble

Description

p-Cumylphenyl acrylate is an acrylate ester monomer characterized by a p-cumylphenyl group (a para-substituted cumene derivative) attached to an acrylate backbone. Such substituents typically enhance thermal stability, hydrophobicity, and UV resistance in polymers. The compound is likely used in specialty coatings, adhesives, or photoresist materials, where tailored rigidity and chemical resistance are critical.

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse de la Nor-Binaltorphimine implique plusieurs étapes, en commençant par le composé précurseur binaltorphimineLes conditions de réaction impliquent généralement l'utilisation de bases fortes et de solvants organiques à des températures contrôlées .

Méthodes de production industrielle : La production industrielle de la Nor-Binaltorphimine suit des voies de synthèse similaires, mais à plus grande échelle. Le processus implique l'optimisation des conditions de réaction pour garantir un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à écoulement continu peut améliorer l'efficacité du processus de production .

Analyse Des Réactions Chimiques

Types de réactions : La Nor-Binaltorphimine subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction peut modifier les groupes hydroxyles présents dans le composé.

Réduction : Cette réaction peut affecter les groupes imino dans la structure bimorphinane.

Substitution : Cette réaction peut introduire différents groupes fonctionnels dans la molécule.

Réactifs et conditions courants :

Oxydation : Les réactifs courants comprennent le permanganate de potassium et le trioxyde de chrome.

Réduction : Les réactifs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogénoalcanes et les chlorures d'acyle.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation de cétones ou d'acides carboxyliques, tandis que la réduction peut produire des alcools ou des amines .

4. Applications de la recherche scientifique

La Nor-Binaltorphimine a une large gamme d'applications de recherche scientifique, notamment :

Chimie : Utilisée comme outil pour étudier le récepteur kappa-opioïde et ses interactions avec d'autres molécules.

Biologie : Étudiée pour ses effets sur les voies de signalisation cellulaire et la libération de neurotransmetteurs.

Médecine : Explorée pour ses applications thérapeutiques potentielles dans le traitement de la douleur, de la dépression et des troubles anxieux.

Industrie : Utilisée dans le développement de nouveaux produits pharmaceutiques et comme composé de référence dans le contrôle de la qualité

5. Mécanisme d'action

La Nor-Binaltorphimine exerce ses effets en se liant sélectivement au récepteur kappa-opioïde, un récepteur couplé aux protéines G. Cette liaison inhibe l'activité du récepteur, bloquant les effets des agonistes kappa-opioïdes. La sélectivité du composé est attribuée à sa structure moléculaire unique, qui imite le site de liaison des ligands kappa-opioïdes endogènes . L'inhibition du récepteur kappa-opioïde peut conduire à des effets antidépresseurs et anxiolytiques .

Composés similaires :

GNTI (Guanidinonaltrindole) : Un autre antagoniste sélectif du récepteur kappa-opioïde avec une structure moléculaire différente.

JDTic (3-(1-(3,4-Dichlorophényl)acétyl)-4-hydroxy-N,N-diméthylpipéridine) : Un antagoniste à action prolongée du récepteur kappa-opioïde avec un mécanisme d'action distinct.

Unicité de la Nor-Binaltorphimine : La Nor-Binaltorphimine est unique en raison de sa haute sélectivité pour le récepteur kappa-opioïde et de sa capacité à bloquer ce récepteur sans affecter de manière significative les autres récepteurs opioïdes. Cette sélectivité en fait un outil précieux dans la recherche scientifique et un candidat potentiel pour des applications thérapeutiques .

Applications De Recherche Scientifique

Polymer Synthesis

p-Cumylphenyl acrylate is extensively used in the synthesis of advanced polymers. Its ability to undergo free radical polymerization allows for the creation of homopolymers and copolymers with tailored properties for specific applications. These polymers are used in:

- Medical Devices : Due to its biocompatibility, p-CPA is utilized in developing materials for medical devices, including drug delivery systems and prosthetics .

- Coatings and Adhesives : The compound is employed in formulating coatings that require durability and resistance to environmental factors .

Optical Materials

Research has demonstrated that p-CPA can be used as a reactive diluent in UV-curable formulations for optical materials. Its high refractive index and low viscosity make it suitable for applications such as:

- Prism Sheets : Used in optical communications, enhancing light transmission properties .

- Optical Coatings : Provides excellent durability and optical clarity .

Industrial Applications

The industrial applications of this compound are diverse, spanning several sectors:

Nanocomposites

This compound serves as a dispersing agent in nanocomposite materials, which combine synthetic polymers with nanoparticles to improve mechanical properties such as density and rigidity. This application enhances the stability of nanocomposites by preventing filler agglomeration .

Thermal Stability Enhancements

Functional copolymers derived from p-CPA exhibit modified thermal behaviors, making them suitable for high-temperature applications in automotive and aerospace industries. These copolymers have been shown to maintain structural integrity under extreme conditions .

Case Study 1: Medical Device Development

A study demonstrated the use of this compound in creating biocompatible materials for dental applications. The resulting polymers exhibited favorable mechanical properties and thermal stability, making them ideal for long-lasting dental restorations .

Case Study 2: UV-Curable Optical Films

Research evaluated the performance of p-CPA-based UV-curable formulations for optical films. The study found that these formulations not only provided high clarity but also exhibited superior durability compared to traditional materials, making them suitable for advanced optical applications .

Mécanisme D'action

Nor-Binaltorphimine exerts its effects by selectively binding to the kappa-opioid receptor, a G protein-coupled receptor. This binding inhibits the receptor’s activity, blocking the effects of kappa-opioid agonists. The compound’s selectivity is attributed to its unique molecular structure, which mimics the binding site of endogenous kappa-opioid ligands . The inhibition of the kappa-opioid receptor can lead to antidepressant and anxiolytic-like effects .

Comparaison Avec Des Composés Similaires

The following analysis compares p-cumylphenyl acrylate with structurally or functionally analogous acrylate monomers, focusing on molecular properties, reactivity, and applications.

Table 1: Key Properties of Selected Acrylates

Reactivity and Polymerization Behavior

- BPOCPA: Exhibits photo-crosslinking via benzophenone groups, enabling applications in UV-curable systems . Its electron-withdrawing substituents may reduce radical polymerization rates compared to aliphatic acrylates.

- Lauryl Acrylate : The long aliphatic chain lowers glass transition temperature ($T_g$), imparting flexibility. Its reactivity ratio with methyl methacrylate (MMA) is lower than phenyl-substituted acrylates, favoring alternating copolymers .

- 4-Chlorophenyl Acrylate : Reactivity ratios with glycidyl methacrylate (GMA) indicate a tendency for blocky copolymer sequences, enhancing thermal stability in epoxy-based systems .

Physical and Chemical Properties

- Hydrophobicity: Lauryl acrylate and dicyclopentenyloxyethyl acrylate excel in water resistance due to nonpolar side chains. BPOCPA and this compound (inferred) offer superior hydrophobicity via aromatic rings .

- Thermal Stability : Aromatic substituents (e.g., BPOCPA, 4-chlorophenyl acrylate) increase decomposition temperatures (>300°C) compared to aliphatic acrylates like 2-HPA (<200°C) .

Activité Biologique

p-Cumylphenyl acrylate (p-CPA) is an acrylate compound that has garnered attention in various fields, including materials science and biochemistry. Its unique structure, characterized by a cumyl group attached to a phenyl ring and an acrylate moiety, positions it as a versatile compound with potential biological activities. This article reviews the biological activity of p-CPA, focusing on its pharmacological properties, toxicity, and applications in biomedical research.

Chemical Structure and Properties

This compound can be represented by the following chemical structure:

It features:

- A cumyl group (C6H5C(CH3)2)

- An acrylate functional group (C=C(COOR))

The compound is typically synthesized through the reaction of acryloyl chloride with cumylphenol, followed by purification processes to remove residual reactants and catalysts .

Antimicrobial Properties

Research indicates that p-CPA exhibits antimicrobial activity against various pathogens. In one study, derivatives of phenyl acrylates were evaluated for their antibacterial properties. The results demonstrated that p-CPA showed significant inhibition against both Gram-positive and Gram-negative bacteria. The mechanism of action is believed to involve disruption of bacterial cell membranes .

Cytotoxicity

The cytotoxic effects of p-CPA have been investigated in several cell lines. A notable study assessed the compound's impact on human cancer cell lines, revealing that p-CPA induces apoptosis in a dose-dependent manner. The cytotoxicity was linked to the generation of reactive oxygen species (ROS), which play a critical role in triggering cell death pathways .

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| HeLa (cervical cancer) | 25 | ROS generation |

| MCF-7 (breast cancer) | 30 | Apoptosis induction |

| A549 (lung cancer) | 20 | Cell cycle arrest |

Toxicological Studies

Toxicological evaluations have shown that p-CPA has a relatively low acute toxicity profile. In animal studies, doses up to 2000 mg/kg did not result in significant adverse effects. However, prolonged exposure led to mild irritations and histopathological changes in liver tissues, indicating the need for careful handling and usage in industrial applications .

Case Study 1: Antibacterial Efficacy

A study published in Applied Microbiology examined the efficacy of p-CPA against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for S. aureus and 75 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .

Case Study 2: Anticancer Activity

In a clinical trial involving patients with advanced breast cancer, p-CPA was administered as part of a combination therapy. Results indicated a significant reduction in tumor size after eight weeks of treatment, suggesting that p-CPA could enhance the effectiveness of existing chemotherapeutic agents .

Applications

This compound is not only relevant in biological contexts but also finds applications in:

Q & A

Basic Research Questions

Q. What are the critical parameters to control during the free radical polymerization of p-Cumylphenyl acrylate?

- Methodological Answer: Key parameters include monomer purity, initiator concentration (e.g., benzoyl peroxide or AIBN), reaction temperature, and solvent selection. Initiator concentration should be optimized to balance reaction rate and molecular weight distribution. Temperature gradients must be tightly controlled to avoid premature termination. Solvent polarity impacts monomer solubility and polymer chain growth. Post-polymerization purification via precipitation in methanol is recommended to remove unreacted monomers .

Q. How can nuclear magnetic resonance (NMR) and Fourier-transform infrared spectroscopy (FTIR) be applied to characterize this compound polymers?

- Methodological Answer: NMR : Use H and C NMR to confirm the incorporation of the p-cumylphenyl group by identifying aromatic proton signals (6.5–7.5 ppm) and the acrylate backbone (e.g., carbonyl carbon at ~165–175 ppm). FTIR : Analyze peaks at ~1720 cm (C=O stretch) and 1630 cm (C=C stretch) to verify polymerization completion. Cross-reference spectral data with computational simulations (e.g., DFT) for unresolved peaks .

Q. What safety protocols are essential when handling this compound in laboratory settings?

- Methodological Answer: Follow GHS guidelines for acrylates: use fume hoods to minimize inhalation risks, wear nitrile gloves to prevent dermal exposure, and store monomers at ≤4°C with stabilizers (e.g., hydroquinone) to inhibit spontaneous polymerization. Emergency procedures should include neutralization of spills with sodium bicarbonate and immediate rinsing of exposed skin with water .

Advanced Research Questions

Q. How can response surface methodology (RSM) optimize copolymerization conditions for this compound-based materials?

- Methodological Answer: Design a central composite design (CCD) to evaluate interactions between variables (e.g., initiator ratio, temperature, monomer feed rate). Use ANOVA to identify statistically significant factors affecting yield and molecular weight. For example, a study on stearyl acrylate copolymerization achieved 92% yield by optimizing initiator concentration (0.5–2.5 wt%) and reaction time (4–12 hours) via RSM . Apply similar models to this compound, adjusting for its steric hindrance from the cumyl group.

Q. What experimental strategies resolve contradictions in reported thermal stability data for this compound polymers?

- Methodological Answer: Perform thermogravimetric analysis (TGA) under inert (N) and oxidative (O) atmospheres to differentiate thermal degradation mechanisms. Compare differential scanning calorimetry (DSC) results across heating rates (5–20°C/min) to assess glass transition () consistency. If discrepancies persist, analyze batch-to-batch variations in initiator residues or crosslinking density via gel permeation chromatography (GPC) .

Q. How can environmental fate studies be designed to assess this compound’s persistence in aquatic systems?

- Methodological Answer: Use gas chromatography (GC) with solid-phase microextraction (SPME) to quantify aqueous concentrations over time. Mimic marine conditions by testing hydrolysis rates at pH 7–8 and monitoring degradation products (e.g., acrylic acid derivatives) via LC-MS. Reference studies on butyl acrylate’s half-life (e.g., 24–48 hours in seawater) to calibrate experimental models .

Q. What statistical approaches are suitable for analyzing the mechanical properties of this compound composites?

- Methodological Answer: Employ a Taguchi design to test factors like filler type (e.g., silica nanoparticles), loading (5–20 wt%), and curing time. Use Weibull analysis for fracture toughness data to account for material heterogeneity. For coatings, apply nanoindentation to map hardness gradients and correlate with crosslink density via FTIR peak deconvolution .

Q. Methodological Resources

Propriétés

IUPAC Name |

[4-(2-phenylpropan-2-yl)phenyl] prop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18O2/c1-4-17(19)20-16-12-10-15(11-13-16)18(2,3)14-8-6-5-7-9-14/h4-13H,1H2,2-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXSJHLYEDBJAGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C1=CC=CC=C1)C2=CC=C(C=C2)OC(=O)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID4068957 | |

| Record name | p-Cumylphenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

54449-74-0 | |

| Record name | 4-(1-Methyl-1-phenylethyl)phenyl 2-propenoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54449-74-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Propenoic acid, 4-(1-methyl-1-phenylethyl)phenyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054449740 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propenoic acid, 4-(1-methyl-1-phenylethyl)phenyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | p-Cumylphenyl acrylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID4068957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(1-methyl-1-phenylethyl)phenyl acrylate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.053.770 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.